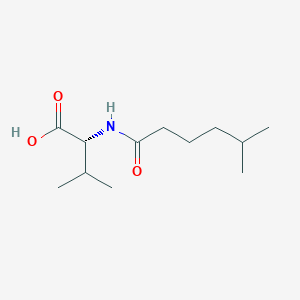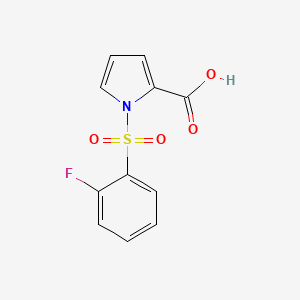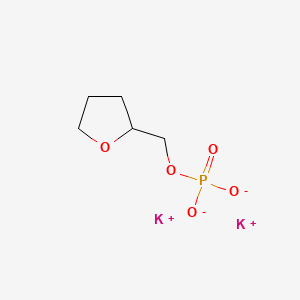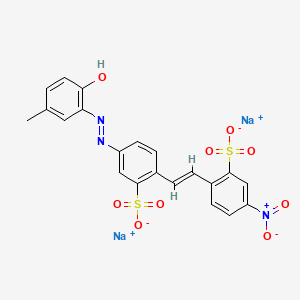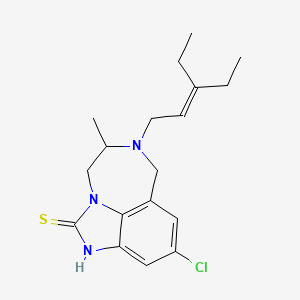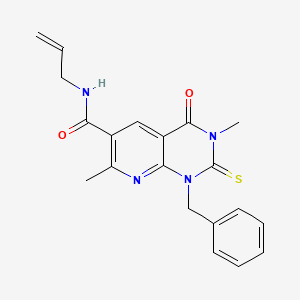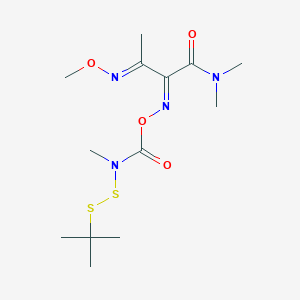
7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the oxime group via reaction with methoxyamine.
Step 3: Addition of the dithia and diaza groups through nucleophilic substitution reactions.
Step 4: Final modifications to introduce the pentamethyl groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed.
化学反応の分析
Types of Reactions
“7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert oxime groups to amines.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its ability to form stable complexes with metal ions can be of particular interest.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, the compound may be used as a catalyst or as an intermediate in the production of other chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism by which “7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” exerts its effects depends on its interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cell surface receptors, modulating signal transduction pathways.
Metal Ion Chelation: The compound’s ability to chelate metal ions can influence various biochemical processes.
類似化合物との比較
Similar Compounds
7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 6-oxo-N,N,2,2,5-pentamethyl-: Lacks the methoxyimino group.
7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(hydroxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-: Contains a hydroxyimino group instead of a methoxyimino group.
Uniqueness
The presence of the methoxyimino group in “7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” distinguishes it from similar compounds. This functional group can influence the compound’s reactivity and interactions with other molecules, making it unique in its class.
特性
CAS番号 |
90293-50-8 |
|---|---|
分子式 |
C13H24N4O4S2 |
分子量 |
364.5 g/mol |
IUPAC名 |
[(E)-[(3E)-1-(dimethylamino)-3-methoxyimino-1-oxobutan-2-ylidene]amino] N-(tert-butyldisulfanyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H24N4O4S2/c1-9(14-20-8)10(11(18)16(5)6)15-21-12(19)17(7)23-22-13(2,3)4/h1-8H3/b14-9+,15-10+ |
InChIキー |
SHRCWWNYYQSWTJ-AOEKMSOUSA-N |
異性体SMILES |
C/C(=N\OC)/C(=N\OC(=O)N(C)SSC(C)(C)C)/C(=O)N(C)C |
正規SMILES |
CC(=NOC)C(=NOC(=O)N(C)SSC(C)(C)C)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



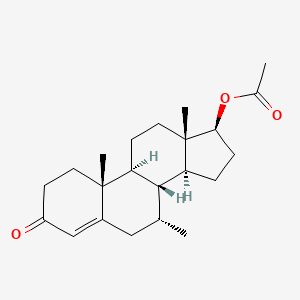

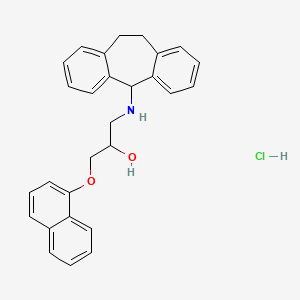
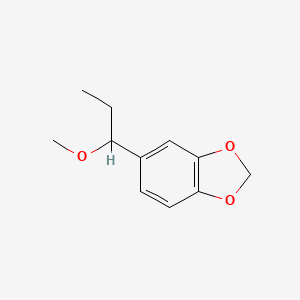
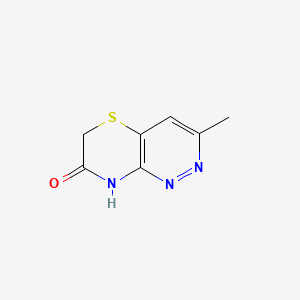
![(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one](/img/structure/B12704733.png)
